Cas no 40332-17-0 ((2-Methyl-1h-benzimidazol-1-yl)acetic acid)

(2-Methyl-1H-benzimidazol-1-yl)acetic acid is a benzimidazole derivative with a carboxylic acid functional group, offering versatile reactivity for synthetic applications. Its structure combines the stability of the benzimidazole core with the flexibility of an acetic acid side chain, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The methyl substitution at the 2-position enhances steric and electronic properties, potentially improving selectivity in coupling reactions. This compound is particularly useful in the preparation of biologically active molecules, including enzyme inhibitors and ligand frameworks. Its crystalline form ensures consistent purity, while the carboxylic acid group allows for further derivatization via esterification or amidation. Suitable for research and industrial-scale applications requiring precise functionalization.
(2-Methyl-1h-benzimidazol-1-yl)acetic acid structure
40332-17-0 structure
Product name:(2-Methyl-1h-benzimidazol-1-yl)acetic acid
CAS No:40332-17-0
MF:C10H10N2O2
MW:190.1986
MDL:MFCD00621731
CID:55202
PubChem ID:719681

(2-Methyl-1h-benzimidazol-1-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • (2-Methylbenzoimidazol-1-yl)acetic acid
    • (2-Methyl-1H-benzimidazol-1-yl)acetic acid
    • (2-methyl-1H-benzimidazol-1-yl)acetic acid 0.5 hydrate
    • (2-Methyl-benzoimidazol-1-yl)acetic acid
    • (2-Methyl-benzoimidazol-1-yl)-acetic acid 0.5 hydrate
    • 2-(2-methylbenzimidazol-1-yl)acetic acid
    • C10H10N2O2
    • (2-methyl-benzimidazol-1-yl)-acetic acid
    • (2-Methyl-benzimidazol-1-yl)-essigsaeure
    • (2-methyl-benzoimidazol-1-yl)-acetic acid
    • 2-(2-methylbenzimidazolyl)acetic acid
    • 2-Methyl-1H-benzimidazole-1-acetic acid
    • 2-Methylbenzimidazol-N-essigsaeure
    • Enamine_001840
    • Oprea1_058908
    • AKOS000100692
    • CS-0207381
    • FT-0646193
    • SCHEMBL3587930
    • N11742
    • MFCD00621731
    • Oprea1_784008
    • 2-(2-methyl-1H-1,3-benzimidazol-1-yl)acetic acid
    • AMY11440
    • 40332-17-0
    • 2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid
    • SR-01000482271-1
    • EN300-00790
    • BB 0219666
    • SR-01000482271
    • MFCD14585018
    • 1H-Benzimidazole-1-acetic acid, 2-methyl-
    • DTXSID00352117
    • HMS1399D14
    • Z56812811
    • 2-(2-methyl-1H-benzo[d]imidazol-1-yl)acetic acid
    • J-500848
    • AS-19407
    • SMGBDFGKVGSCGB-UHFFFAOYSA-N
    • (2-Methyl-1H-benzimidazol-1-yl)acetic acid, AldrichCPR
    • DB-011561
    • BBL028825
    • STK019245
    • AF-399/33193016
    • ALBB-004716
    • (2-methyl-1,3-benzodiazol-1-yl)acetic acid
    • (2-Methyl-1h-benzimidazol-1-yl)acetic acid
    • MDL: MFCD00621731
    • Inchi: InChI=1S/C10H10N2O2/c1-7-11-8-4-2-3-5-9(8)12(7)6-10(13)14/h2-5H,6H2,1H3,(H,13,14)
    • InChI Key: SMGBDFGKVGSCGB-UHFFFAOYSA-N
    • SMILES: CC1=NC2=CC=CC=C2N1CC(=O)O

Computed Properties

  • Exact Mass: 190.07400
  • Monoisotopic Mass: 190.074227566g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 55.1Ų

Experimental Properties

  • Melting Point: 254-256 ºC
  • PSA: 55.12000
  • LogP: 1.42930

(2-Methyl-1h-benzimidazol-1-yl)acetic acid Security Information

(2-Methyl-1h-benzimidazol-1-yl)acetic acid Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(2-Methyl-1h-benzimidazol-1-yl)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
AS-19407-1G
(2-Methyl-1H-benzimidazol-1-yl)acetic acid
40332-17-0 >95%
1g
£195.00 2025-02-08
abcr
AB226435-25 g
(2-Methyl-1H-benzimidazol-1-yl)acetic acid, 97%; .
40332-17-0 97%
25 g
€977.00 2023-07-20
TRC
M291113-1g
(2-Methyl-1h-benzimidazol-1-yl)acetic acid
40332-17-0
1g
$184.00 2023-05-18
Key Organics Ltd
AS-19407-25G
(2-Methyl-1H-benzimidazol-1-yl)acetic acid
40332-17-0 >95%
25g
£844.00 2025-02-08
abcr
AB226435-10 g
(2-Methyl-1H-benzimidazol-1-yl)acetic acid, 97%; .
40332-17-0 97%
10 g
€492.50 2023-07-20
TRC
M291113-100mg
(2-Methyl-1h-benzimidazol-1-yl)acetic acid
40332-17-0
100mg
$64.00 2023-05-18
TRC
M291113-500mg
(2-Methyl-1h-benzimidazol-1-yl)acetic acid
40332-17-0
500mg
$138.00 2023-05-18
Chemenu
CM115578-10g
(2-methyl-1H-benzimidazol-1-yl)acetic acid
40332-17-0 95%
10g
$*** 2023-05-30
Chemenu
CM115578-5g
(2-methyl-1H-benzimidazol-1-yl)acetic acid
40332-17-0 95%
5g
$*** 2023-05-30
abcr
AB226435-5 g
(2-Methyl-1H-benzimidazol-1-yl)acetic acid, 97%; .
40332-17-0 97%
5 g
€288.50 2023-07-20

Additional information on (2-Methyl-1h-benzimidazol-1-yl)acetic acid

Comprehensive Overview of (2-Methyl-1h-benzimidazol-1-yl)acetic acid (CAS No. 40332-17-0)

(2-Methyl-1h-benzimidazol-1-yl)acetic acid, identified by its CAS number 40332-17-0, is a specialized organic compound with significant applications in pharmaceutical and biochemical research. This compound belongs to the benzimidazole derivatives, a class of heterocyclic compounds known for their diverse biological activities. The presence of the acetic acid moiety enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry.

In recent years, the demand for benzimidazole-based compounds has surged due to their potential in drug discovery and development. Researchers are particularly interested in (2-Methyl-1h-benzimidazol-1-yl)acetic acid for its role in designing novel enzyme inhibitors and antimicrobial agents. Its structural versatility allows for modifications that can target specific biological pathways, addressing current challenges in antibiotic resistance and chronic diseases.

The synthesis of CAS 40332-17-0 typically involves the condensation of 2-methylbenzimidazole with chloroacetic acid, followed by purification steps to achieve high purity. This process is optimized for scalability, catering to both laboratory-scale and industrial production. The compound's molecular formula (C10H10N2O2) and molecular weight (190.20 g/mol) are critical parameters for quality control and regulatory compliance.

One of the trending topics in the scientific community is the exploration of green chemistry approaches for synthesizing such compounds. (2-Methyl-1h-benzimidazol-1-yl)acetic acid has been studied in the context of solvent-free reactions and catalytic methods, aligning with global sustainability goals. These advancements not only reduce environmental impact but also improve cost-efficiency, making the compound more accessible for research and development.

From an analytical perspective, 40332-17-0 is characterized using techniques like HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure the compound's identity, purity, and stability, which are essential for its application in preclinical studies. The compound's melting point (approximately 200-202°C) and solubility profile (soluble in polar solvents like DMSO and methanol) are also well-documented, providing researchers with practical insights for experimental design.

In the pharmaceutical industry, (2-Methyl-1h-benzimidazol-1-yl)acetic acid is gaining attention for its potential as a prodrug or bioconjugate. Its ability to form stable linkages with bioactive molecules makes it a candidate for targeted drug delivery systems. This aligns with the growing interest in personalized medicine and nanotechnology-based therapies, where precise control over drug release and bioavailability is paramount.

Another area of interest is the compound's role in agricultural chemistry. Benzimidazole derivatives are known for their fungicidal and plant growth-regulating properties. While CAS 40332-17-0 is primarily researched for pharmaceutical applications, its analogs have shown promise in crop protection, addressing concerns about food security and sustainable farming.

For researchers sourcing (2-Methyl-1h-benzimidazol-1-yl)acetic acid, it is crucial to verify suppliers' credentials and ensure compliance with Good Laboratory Practices (GLP). The compound is typically available as a white to off-white crystalline powder, with purity levels exceeding 98%. Storage recommendations include keeping it in a cool, dry place away from light to maintain stability.

In summary, 40332-17-0 represents a versatile and scientifically significant compound with broad applicability. Its integration into cutting-edge research areas like drug discovery, green synthesis, and agricultural innovation underscores its relevance in addressing contemporary scientific and societal challenges. As interest in benzimidazole chemistry continues to grow, this compound is poised to play a pivotal role in advancing both academic and industrial research.

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